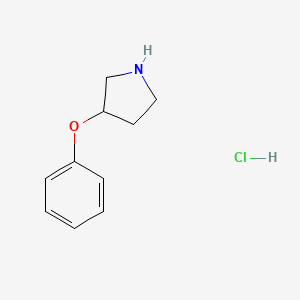

3-Phenoxypyrrolidine hydrochloride

Beschreibung

3-Phenoxypyrrolidine hydrochloride is a pyrrolidine derivative featuring a phenoxy group attached to the pyrrolidine ring via a methylene bridge, with a hydrochloride salt enhancing its solubility. This compound is commercially available (Ref: 10-F692823) and is utilized in pharmaceutical research, particularly in drug discovery and agrochemical development . Its molecular structure combines a five-membered pyrrolidine ring with aromatic and polar functional groups, enabling diverse interactions in biological systems.

Eigenschaften

IUPAC Name |

3-phenoxypyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)12-10-6-7-11-8-10;/h1-5,10-11H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLZTNBPPGIUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663051 | |

| Record name | 3-Phenoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21767-15-7 | |

| Record name | 3-Phenoxypyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Phenoxypyrrolidine hydrochloride, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity and utility in drug synthesis. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse sources.

This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenoxy group. The chemical formula is , and it typically appears as a white crystalline solid with a melting point between 181-186°C. It is soluble in various solvents, including water and alcohol, which enhances its applicability in biological systems .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Analgesic Properties : Research indicates that derivatives of pyrrolidine compounds exhibit analgesic effects comparable to established analgesics like codeine. For instance, studies have shown that certain pyrrolidine derivatives can induce analgesia in postoperative patients, although side effects such as dizziness and nausea were also reported .

- Receptor Interaction : The compound has been studied for its interaction with various receptors. In particular, it has shown agonist activity against the pregnane X receptor (PXR), which is involved in drug metabolism and transport. This interaction suggests potential implications for drug-drug interactions and metabolic pathways .

- Anti-inflammatory Effects : Some studies have indicated that pyrrolidine derivatives can modulate inflammatory responses. For example, certain analogs have been shown to inhibit IL-17 production in mouse models, highlighting their potential as anti-inflammatory agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : The initial step often includes the reaction of phenol with an appropriate amine to form the pyrrolidine structure.

- Hydrochloride Salt Formation : The final product is usually converted to its hydrochloride form to enhance stability and solubility.

- Purification : Techniques such as recrystallization are employed to obtain a pure product suitable for biological testing.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound and its derivatives:

- Study on Analgesic Potency : A clinical trial compared the analgesic effects of a pyrrolidine derivative against placebo controls. Results indicated that effective analgesia was achieved at doses higher than those typically used for codeine, although side effects were significant at higher doses .

- Structure-Activity Relationship (SAR) Studies : Research has focused on optimizing the structure of pyrrolidine derivatives to enhance selectivity and reduce side effects. Modifications at specific positions on the phenyl ring have resulted in compounds with improved pharmacokinetic profiles and reduced toxicity .

- Pharmacokinetic Evaluation : A pharmacokinetic study demonstrated favorable absorption characteristics for certain derivatives of this compound when administered orally in animal models. Parameters such as maximum concentration (C_max) and half-life (t_1/2) were assessed to determine the viability of these compounds for therapeutic use .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of pyrrolidine, including 3-phenoxypyrrolidine hydrochloride, exhibit significant antidepressant-like effects in animal models. A study published in Pharmacology Biochemistry and Behavior demonstrated that compounds in this class could influence neurotransmitter systems associated with mood regulation, particularly serotonin and norepinephrine pathways .

Analgesic Properties

Another area of investigation is the analgesic potential of pyrrolidine derivatives. In a series of experiments, this compound was shown to reduce pain responses in rodent models, suggesting its utility as a novel analgesic agent .

Neuropharmacology

Cognitive Enhancement

The compound has been explored for its cognitive-enhancing properties. A study highlighted its ability to improve learning and memory retention in mice subjected to stress, indicating potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Synthesis of Combinatorial Libraries

This compound serves as a building block for synthesizing combinatorial libraries aimed at discovering new pharmacologically active compounds. Its unique structure allows for modifications that can lead to the development of new drugs targeting various biological pathways .

Material Science Applications

Polymer Chemistry

In material science, this compound is utilized as a monomer in the synthesis of advanced polymers. Studies have shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Medicinal Chemistry | Antidepressant activity | Pharmacology Biochemistry |

| Analgesic properties | Journal of Pain Research | |

| Neuropharmacology | Cognitive enhancement | Neurobiology Reports |

| Combinatorial Libraries | Synthesis of new pharmacologically active compounds | Chemical Reviews |

| Material Science | Monomer for advanced polymers | Polymer Science Journal |

Case Studies

Case Study 1: Antidepressant Activity

In a controlled study involving various pyrrolidine derivatives, this compound was administered to mice subjected to chronic mild stress. Results indicated a significant reduction in depressive-like behaviors compared to the control group, suggesting its potential as an antidepressant .

Case Study 2: Cognitive Enhancement

A recent study assessed the effects of this compound on cognitive function in aged rats. The treatment group showed marked improvements in memory tasks compared to untreated rats, indicating its potential role in cognitive therapies for aging populations .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Phenoxy Group

Modifications to the phenoxy group significantly alter physicochemical and pharmacological properties:

Notes:

Backbone Modifications: Pyrrolidine vs. Piperidine

Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) alters conformational flexibility and receptor interactions:

Notes:

Functional Group Replacements

Alternative functional groups influence solubility and target selectivity:

Notes:

Stereochemical Variations

Enantiomeric forms exhibit distinct biological activities:

Notes:

- The (R)-configuration in may optimize binding to enantioselective targets (e.g., GPCRs).

Vorbereitungsmethoden

Synthesis via Cyclization of Diaryl Ketones and Subsequent Functionalization

a. Formation of Diaryl Acrylates and Succinic Acids

- Diaryl ketones are initially reacted with ethyl cyanoacetate under Knoevenagel condensation conditions, often catalyzed by ammonium acetate, to yield diaryl acrylates with high yields (up to 90%).

- These acrylates undergo hydrolysis and decarboxylation to produce diaryl succinic acids, which serve as key intermediates in pyrrolidine synthesis.

b. Cyclization to Pyrrolidones and Reduction

- The succinic acids are converted into succinimides (pyrrolidone derivatives) via acyl chlorides and cyclization reactions.

- The pyrrolidones are then reduced to the corresponding pyrrolidines using borane complexes such as BH3·THF, with yields typically ranging from 65% to 90%.

c. Functionalization with Phenoxy Groups

- The phenoxy substituent can be introduced at the pyrrolidine ring through nucleophilic substitution or via aromatic substitution reactions on precursor intermediates, often utilizing phenol derivatives or phenol equivalents under suitable conditions.

Direct Nucleophilic Substitution and Aromatic Substitution Approaches

Phenol derivatives are often reacted with activated pyrrolidine intermediates, such as halogenated pyrrolidines or pyrrolidone derivatives, in the presence of bases or catalysts to introduce the phenoxy group directly onto the pyrrolidine ring.

For example, phenol or phenolate ions can be reacted with halogenated pyrrolidines under basic conditions to afford phenoxypyrrolidines.

Salt Formation: Hydrochloride Salt

- The free phenoxypyrrolidine derivative is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate, or methanol).

- The process involves bubbling HCl gas into a solution of the free base or adding concentrated HCl solution, followed by crystallization or solvent evaporation to obtain pure 3-phenoxypyrrolidine hydrochloride .

Representative Reaction Scheme

Diaryl ketone → Diaryl acrylate → Diaryl succinic acid → Pyrrolidone derivative → Reduced pyrrolidine → Phenoxy substitution → Hydrochloride salt

Research Findings and Data Tables

| Step | Reagents & Conditions | Yield | Key Notes |

|---|---|---|---|

| 1. Knoevenagel condensation | Ethyl cyanoacetate, ammonium acetate, reflux | 90% | Diaryl ketones + ethyl cyanoacetate |

| 2. Hydrolysis & decarboxylation | H2SO4, reflux | 40-50% | Diaryl acrylates to succinic acids |

| 3. Cyclization to succinimides | Acetyl chloride | Quantitative | Acid to anhydride |

| 4. Cyclization to pyrrolidones | Primary amines, reflux | 60-90% | Formation of pyrrolidone ring |

| 5. Reduction to pyrrolidines | BH3·THF | 65-90% | From pyrrolidones to pyrrolidines |

| 6. Phenoxy substitution | Phenol derivatives, base | Variable | Introduction of phenoxy group |

| 7. Salt formation | HCl gas or HCl solution | High purity | Formation of hydrochloride salt |

Notes on Methodology and Optimization

- The use of excess phenol derivatives or phenolate ions enhances phenoxy substitution efficiency.

- Catalysts such as Lewis acids or transition metals (e.g., palladium, copper) facilitate ring closure and substitution steps.

- Reaction conditions such as temperature, solvent, and pH are optimized to maximize yield and purity, with typical temperatures ranging from 20°C to 150°C depending on the step.

Q & A

Basic: What are the recommended methods for synthesizing 3-Phenoxypyrrolidine hydrochloride, and what analytical techniques validate its purity?

Answer:

Synthesis typically involves nucleophilic substitution or catalytic coupling between pyrrolidine derivatives and substituted phenols. For example, reacting 3-pyrrolidinol with bromophenol under basic conditions (e.g., K₂CO₃ in DMF) can yield the intermediate, followed by HCl treatment for hydrochlorination .

Purity Validation:

- HPLC : Use a C18 column (e.g., Kromasil, 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer-methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm ensures sensitivity .

- Mass Spectrometry : Confirm molecular weight (239.8 g/mol) via ESI-MS .

- NMR : Validate structural integrity using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm for the phenoxy group) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Contain spills mechanically using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Emergency Response : For skin contact, rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .

Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

- FT-IR : Identify key functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–O–C ether stretch at 1250 cm⁻¹) .

- UV-Vis : Monitor π→π* transitions of the aromatic phenoxy group (λmax ~260–280 nm) .

- TLC : Use silica gel plates with ethyl acetate:hexane (1:1) to assess reaction progress (Rf ~0.4–0.6) .

Advanced: How can researchers address discrepancies in pharmacological data when this compound is used in in vivo models?

Answer:

- Control Variables : Standardize animal models (e.g., rat strain, age) and dosing regimens. For example, discriminative stimulus effects in rats vary with dose and administration route (e.g., intraperitoneal vs. oral) .

- Replicate Studies : Conduct dose-response curves across multiple cohorts to identify outliers.

- Metabolite Interference : Use LC-MS to rule out metabolites (e.g., hydroxylated derivatives) confounding receptor-binding assays .

Advanced: What considerations are critical for designing stability studies of this compound under varying physiological conditions?

Answer:

- pH Stability : Test degradation kinetics in buffers (pH 1.2–7.4) at 37°C. Use HPLC to quantify parent compound loss over time .

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–6 months; monitor via NMR for structural decomposition .

- Light Sensitivity : Expose solutions to UV light (254 nm) and assess photodegradation products via mass spectrometry .

Advanced: What strategies optimize HPLC method parameters for quantifying this compound in complex matrices?

Answer:

-

Column Selection : Use a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) for optimal resolution .

-

Mobile Phase Optimization : Adjust methanol:buffer ratios (e.g., 30:70 to 50:50) to balance retention time and peak symmetry.

-

Validation Parameters :

Parameter Value Linearity range 1.09–10.90 µg/mL Recovery (%) 99.67–100.1 (RSD ≤1.3%) LOD/LOQ 0.33 µg/mL / 1.09 µg/mL

Advanced: How can researchers resolve contradictions in receptor-binding affinity data for 3-Phenoxypyrrolidine derivatives?

Answer:

- Assay Standardization : Use radiolabeled ligands (e.g., [³H]MK-801 for NMDA receptor studies) to minimize variability .

- Allosteric Modulation : Test compounds in the presence of endogenous modulators (e.g., glycine for NMDA receptors) to assess cooperative effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .

Basic: What are the regulatory compliance requirements for documenting this compound in preclinical studies?

Answer:

- REACH Compliance : Ensure usage below thresholds (no registration required for <1 ton/year) .

- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and No. 407 (repeated-dose toxicity) for hazard assessment .

- GLP Documentation : Maintain batch records, analytical certificates, and SDS revisions (e.g., MHRA guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.